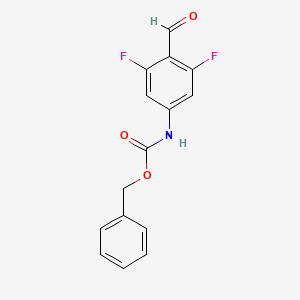
Benzyl (3,5-difluoro-4-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3,5-difluoro-4-formylphenyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with 3,5-difluoro and 4-formyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3,5-difluoro-4-formylphenyl)carbamate typically involves the reaction of benzyl carbamate with 3,5-difluoro-4-formylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3,5-difluoro-4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,5-difluoro-4-carboxyphenylcarbamate.
Reduction: Benzyl (3,5-difluoro-4-hydroxymethylphenyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3,5-difluoro-4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (3,5-difluoro-4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming hydrogen bonds or van der Waals interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3,5-difluoro-4-hydroxymethylphenyl)carbamate
- Benzyl (3,5-difluoro-4-carboxyphenyl)carbamate
- Benzyl (3,5-difluoro-4-methylphenyl)carbamate
Uniqueness
Benzyl (3,5-difluoro-4-formylphenyl)carbamate is unique due to the presence of both formyl and difluoro substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
919350-26-8 |
|---|---|
Molecular Formula |
C15H11F2NO3 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
benzyl N-(3,5-difluoro-4-formylphenyl)carbamate |
InChI |
InChI=1S/C15H11F2NO3/c16-13-6-11(7-14(17)12(13)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) |
InChI Key |
NEDBSTCPXHETNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















